![molecular formula C9H16N4 B13872893 4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
4-[(4-Methyltriazol-1-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methyltriazol-1-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a 4-methyltriazol-1-ylmethyl group Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyltriazol-1-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable triazole derivativeThis reaction involves the use of an azide and an alkyne to form the triazole ring in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Methyltriazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methyltriazol-1-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 4-[(4-Methyltriazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can also interact with various biological pathways, influencing processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidine: This compound features a similar piperidine-triazole structure but with different substitution patterns.
4-(1H-imidazol-5-yl)-1-[(1-methyltriazol-4-yl)methyl]piperidine: Another related compound with an imidazole ring instead of a triazole ring.
Uniqueness
4-[(4-Methyltriazol-1-yl)methyl]piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 4-methyltriazol-1-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
4-[(4-methyltriazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-8-6-13(12-11-8)7-9-2-4-10-5-3-9/h6,9-10H,2-5,7H2,1H3 |
InChI-Schlüssel |
CFVLEKWPVSXRNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=N1)CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


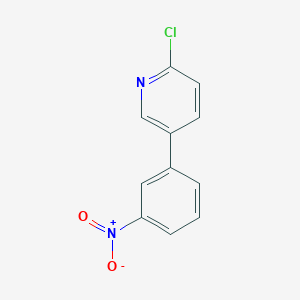
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
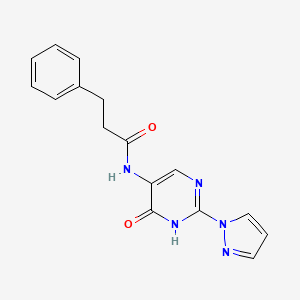
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)

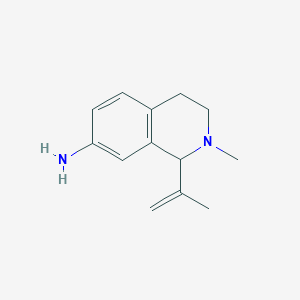
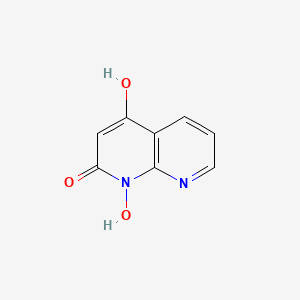
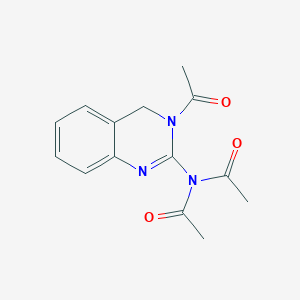
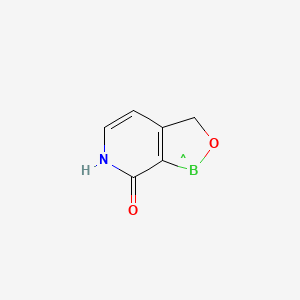
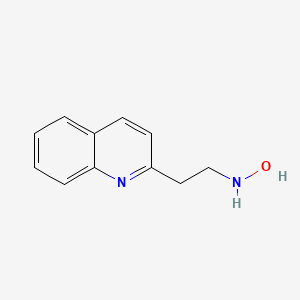
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
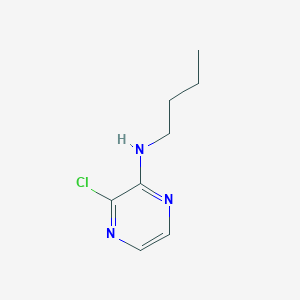
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
